tert-Butyl 1-(3,4-dibromo-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-3,6,9,12,15,18,21,24,27,30,33,36-dodecaoxanonatriacontan-39-oate
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Overview
Description
tert-Butyl 1-(3,4-dibromo-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-3,6,9,12,15,18,21,24,27,30,33,36-dodecaoxanonatriacontan-39-oate is a complex organic compound that features a dibromomaleimide group. This compound is notable for its potential applications in various fields, including chemistry, biology, and materials science. The presence of the dibromomaleimide group allows for unique chemical reactivity, making it a valuable compound for research and industrial applications.
Preparation Methods
The synthesis of tert-Butyl 1-(3,4-dibromo-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-3,6,9,12,15,18,21,24,27,30,33,36-dodecaoxanonatriacontan-39-oate involves several steps. One common method includes the reaction of tert-butyl acrylate with dibromomaleimide under controlled conditions. The reaction typically requires a solvent such as tetrahydrofuran and a catalyst like 2,2’-azobis(2-methylpropionitrile) (AIBN) to initiate the polymerization process . Industrial production methods may involve large-scale reactors and continuous flow processes to ensure consistent quality and yield.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Substitution Reactions: The dibromomaleimide group allows for substitution reactions where the bromine atoms can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents depend on the desired outcome.
Polymerization: The presence of the acrylate group allows for polymerization reactions, which can be initiated using radical initiators like AIBN.
Scientific Research Applications
tert-Butyl 1-(3,4-dibromo-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-3,6,9,12,15,18,21,24,27,30,33,36-dodecaoxanonatriacontan-39-oate has several scientific research applications:
Mechanism of Action
The mechanism of action of this compound involves its ability to form stable bonds with various nucleophiles. The dibromomaleimide group is particularly reactive, allowing for the formation of covalent bonds with primary amines and thiols. This reactivity is harnessed in various applications, such as the creation of bioconjugates and the development of advanced materials.
Comparison with Similar Compounds
Similar compounds include other dibromomaleimide derivatives and PEGylated molecules. For example:
3,4-Dibromo-Mal-PEG5-COOH: A PEG linker with a dibromomaleimide group and an acid group, used in similar applications.
tert-Butyl N-[2-(3,4-dibromo-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethyl]carbamate: Another dibromomaleimide derivative with different functional groups.
The uniqueness of tert-Butyl 1-(3,4-dibromo-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-3,6,9,12,15,18,21,24,27,30,33,36-dodecaoxanonatriacontan-39-oate lies in its specific structure, which combines the reactivity of the dibromomaleimide group with the versatility of the PEG chain, making it suitable for a wide range of applications.
Properties
Molecular Formula |
C35H61Br2NO16 |
---|---|
Molecular Weight |
911.7 g/mol |
IUPAC Name |
tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(3,4-dibromo-2,5-dioxopyrrol-1-yl)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
InChI |
InChI=1S/C35H61Br2NO16/c1-35(2,3)54-30(39)4-6-42-8-10-44-12-14-46-16-18-48-20-22-50-24-26-52-28-29-53-27-25-51-23-21-49-19-17-47-15-13-45-11-9-43-7-5-38-33(40)31(36)32(37)34(38)41/h4-29H2,1-3H3 |
InChI Key |
KIQBRDRRLVHHOU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN1C(=O)C(=C(C1=O)Br)Br |
Origin of Product |
United States |
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